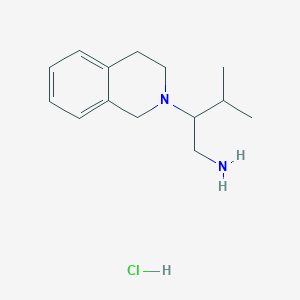
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
The compound is a derivative of 3,4-dihydroisoquinoline , which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are often used in medicinal chemistry due to their broad biological effects .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines often involves Bischler-Napieralski-type reactions . This process promotes the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline derivatives is complex and can vary based on the specific substituents attached to the isoquinoline ring .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines can be quite diverse, depending on the specific substituents attached to the isoquinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can vary widely depending on the specific substituents attached to the isoquinoline ring .Applications De Recherche Scientifique
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinoline (THIQ) derivatives, including compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-amine hydrochloride, have shown promising therapeutic activities across a range of applications, particularly in cancer and central nervous system (CNS) disorders. Initially recognized for their neurotoxic effects, certain THIQ derivatives have been reevaluated for their neuroprotective properties, including potential Parkinsonism-preventing capabilities in mammals. These compounds have also been explored for their anticancer activities, with some achieving significant milestones in drug discovery for cancer treatment, such as the FDA approval of trabectedin for soft tissue sarcomas. This reflects the broader scope of THIQ derivatives in therapeutic interventions, highlighting their potential in addressing infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, and possibly serving as novel drugs for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a non-catechol tetrahydroisoquinoline present in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. The unique and complex mechanisms of neuroprotection offered by 1MeTIQ in neurodegenerative diseases of the CNS suggest roles for MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Additionally, the demonstrated antiaddictive and antidepressant effects in models of depression and addiction further underscore the therapeutic potential of THIQ derivatives in CNS disorders, presenting a considerable promise for their development into drugs (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Insights on Antitubercular Activity
Some isoquinoline derivatives have been evaluated for their antitubercular activity, showcasing the potential of these compounds in combating tuberculosis. The modification of structures related to isoniazid, and the exploration of derivatives like 2-isonicotinoylhydrazinecarboxamide, reveal significant activity against M. tuberculosis and non-tuberculous mycobacteria, presenting a viable path for the design of new anti-TB compounds. This suggests the adaptability and potential of isoquinoline derivatives in addressing infectious diseases beyond their initial therapeutic scopes (Asif, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16;/h3-6,11,14H,7-10,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFKLGLKVDVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)

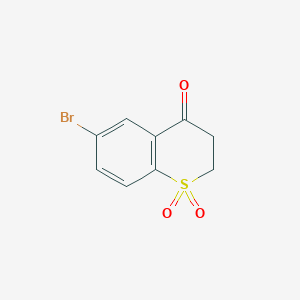
![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
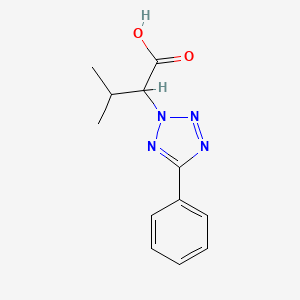
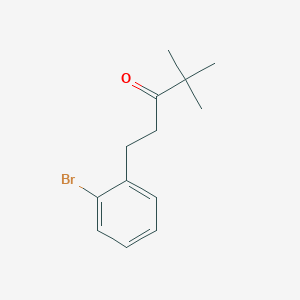
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)
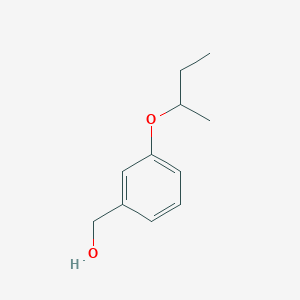
![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)